2,5-Bis[(trifluoroethenyl)oxy]hexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Bis[(trifluoroethenyl)oxy]hexane is a chemical compound known for its unique structure and properties It is characterized by the presence of two trifluoroethenyl groups attached to a hexane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis[(trifluoroethenyl)oxy]hexane typically involves the reaction of hexane derivatives with trifluoroethenyl compounds under controlled conditions. One common method includes the use of a base-catalyzed reaction where hexane is reacted with trifluoroethenyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize yield and purity. The process includes precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and advanced purification techniques like distillation and chromatography ensures the production of high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2,5-Bis[(trifluoroethenyl)oxy]hexane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: Nucleophilic substitution reactions are common, where the trifluoroethenyl groups can be replaced by other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, and other nucleophiles
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, alkanes
Substitution: Amino derivatives, thiol derivatives
Scientific Research Applications
2,5-Bis[(trifluoroethenyl)oxy]hexane has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals, coatings, and materials with unique properties such as high thermal stability and chemical resistance.
Mechanism of Action
The mechanism of action of 2,5-Bis[(trifluoroethenyl)oxy]hexane involves its interaction with specific molecular targets and pathways. The trifluoroethenyl groups can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, resulting in the observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
2,5-Bis[(trifluoroethenyl)oxy]hexane can be compared with other similar compounds such as:
- 2,2,3,3,4,4,5,5,6,6-Decafluoro-6-[(1,2,2-trifluoroethenyl)oxy]hexanenitrile
- Perfluoro(8-cyano-5-methyl-3,6-dioxaoct-1-ene)
- Vinylidene fluoride
Uniqueness
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and physical properties. The presence of trifluoroethenyl groups enhances its reactivity and stability, making it suitable for a wide range of applications. Compared to similar compounds, it offers a unique combination of properties that can be tailored for specific uses in research and industry.
Properties
CAS No. |
134130-28-2 |
---|---|
Molecular Formula |
C10H12F6O2 |
Molecular Weight |
278.19 g/mol |
IUPAC Name |
2,5-bis(1,2,2-trifluoroethenoxy)hexane |
InChI |
InChI=1S/C10H12F6O2/c1-5(17-9(15)7(11)12)3-4-6(2)18-10(16)8(13)14/h5-6H,3-4H2,1-2H3 |
InChI Key |
AVAMRKRPKYUWNH-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC(C)OC(=C(F)F)F)OC(=C(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.